![molecular formula C7H6ClFS B6308813 (4-Chloro-2-fluorophenyl)(methyl)sulfane CAS No. 1881328-30-8](/img/structure/B6308813.png)
(4-Chloro-2-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of (4-Chloro-2-fluorophenyl)(methyl)sulfane is represented by the InChI code: 1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 . This indicates that the compound consists of a single carbon atom, seven hydrogen atoms, one chlorine atom, one fluorine atom, and one sulfur atom .Physical And Chemical Properties Analysis
(4-Chloro-2-fluorophenyl)(methyl)sulfane is a liquid at room temperature . Its molecular weight is 176.64 g/mol.Scientific Research Applications
Guanidinium-Functionalized Anion Exchange Polymer Electrolytes
Research by Kim et al. (2011) highlights the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reaction, followed by methylation. This method provides precise control over cation functionality, directly incorporating guanidinium into stable phenyl rings, thus enhancing the polymer's applicability in electrolyte membranes for energy devices Kim et al., 2011.
High Refractive Index Transparent Polyimides
Tapaswi et al. (2015) synthesized transparent polyimides (PIs) with high refractive indices and small birefringence using thiophenyl-substituted benzidines, which were obtained from the reduction of (3-nitrophenyl)(phenyl)sulfane derivatives. These materials exhibit good thermomechanical stabilities, making them suitable for optoelectronic applications Tapaswi et al., 2015.
Sulfonation Intermediacy in Phenyl Hydrogen Sulfates
Wit et al. (2010) investigated the sulfonation of methyl phenyl sulfate, demonstrating the role of phenyl hydrogen sulfates in the sulfonation process of phenols. This study provides insights into the mechanisms of sulfonation, relevant for chemical synthesis and industrial applications Wit et al., 2010.
Green-emitting Iridium(III) Complexes
Constable et al. (2014) developed [Ir(C^N)2(bpy)][PF6] complexes with cyclometallating ligands containing fluoro, sulfane, or sulfone groups. These complexes, particularly the sulfone derivatives, are green emitters with high photoluminescence quantum yields, suggesting their potential use in OLEDs and light-emitting devices Constable et al., 2014.
Antimicrobial Activity of Sulfide and Sulfone Derivatives
Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activity. This research explores the potential of these compounds as antimicrobial agents, highlighting the importance of (4-Chloro-2-fluorophenyl)(methyl)sulfane derivatives in developing new pharmaceuticals Badiger et al., 2013.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Mechanism of Action
Mode of Action
As a sulfur-based organic compound, it may interact with biological systems through the formation of covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function .
Pharmacokinetics
Given its molecular weight of 17664 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
properties
IUPAC Name |
4-chloro-2-fluoro-1-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOENDXICGBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)(methyl)sulfane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.